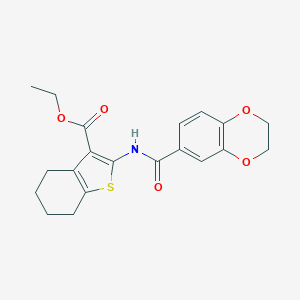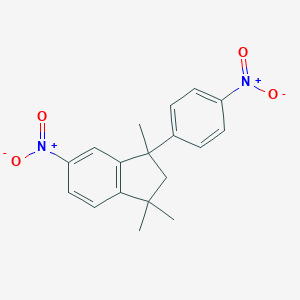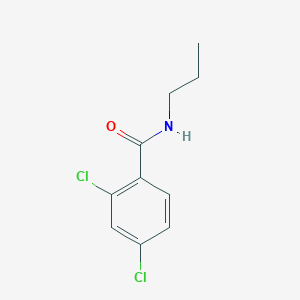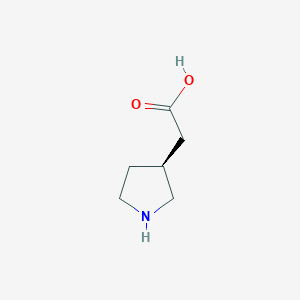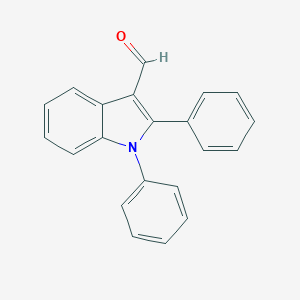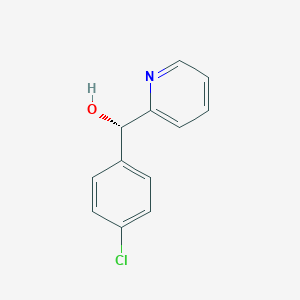
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide, also known as DMBA, is a synthetic compound that is commonly used in scientific research. It is a member of the amide class of compounds and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in a variety of cellular processes.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to have antitumor effects in a variety of cancer cell lines. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and work with. It has a variety of applications in scientific research and has been shown to have a wide range of biochemical and physiological effects. However, there are also limitations to using N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide in lab experiments. It is a synthetic compound and may not accurately reflect the effects of natural compounds. Additionally, the exact mechanism of action of N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide. One area of interest is in its potential as a therapeutic agent for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is in its use as a probe to study the function of certain proteins and enzymes in cells. Additionally, there is a need for further research to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide and how it interacts with other compounds in cells.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is a synthetic compound that has a variety of applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor properties, as well as neuroprotective effects. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide is a valuable tool for researchers in the field of biochemistry and pharmacology.
Synthesemethoden
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide can be synthesized through a multi-step process starting with the reaction of 2,5-dimethylaniline and isobutyryl chloride. The resulting product is then subjected to a series of purification steps to yield N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide. This synthesis method has been well-established and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has a variety of applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been used as a probe to study the function of certain proteins and enzymes in cells. N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide has been used in both in vitro and in vivo studies, making it a versatile tool for researchers.
Eigenschaften
CAS-Nummer |
6178-59-2 |
|---|---|
Produktname |
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide |
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-10-6-7-11(2)12(8-10)15-13(16)9-14(3,4)5/h6-8H,9H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
BGAHMDYYPSUYSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)(C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




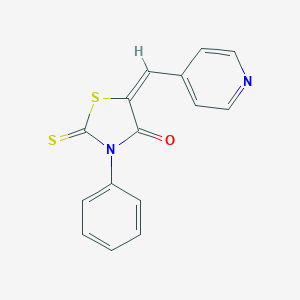
![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)

